molecular formula C16H10N2O B8676264 4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile

4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile

Cat. No.: B8676264
M. Wt: 246.26 g/mol
InChI Key: DLZBASAAKFLHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile is a useful research compound. Its molecular formula is C16H10N2O and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H10N2O

Molecular Weight

246.26 g/mol

IUPAC Name

4-(2-phenyl-1,3-oxazol-4-yl)benzonitrile

InChI

InChI=1S/C16H10N2O/c17-10-12-6-8-13(9-7-12)15-11-19-16(18-15)14-4-2-1-3-5-14/h1-9,11H

InChI Key

DLZBASAAKFLHNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of the 2-bromo-1-(4-cyanophenyl)ethanone (4 g, 17.85 mmol) and benzamide (5.41 g, 44.6 mmol) was heated to 135° C. for 3 hours. Then the reaction mixture was cooled, and partitioned between diethyl ether and water. The aqueous layer was extracted with ether twice, and the combined organic layers were washed with 1N NaOH, 1N HCl, water, and brine, dried over MgSO4. After concentration, the solid residue was dissolved in CHCl3. The insoluable solid was filtered through a flits funnel and discarded. The CHCl3 solution was filtered through a pad of silica and evaporate to dryness to give 2.9 g (66% yield) of 4-(2-phenyl-1,3-oxazol-4-yl)benzonitrile. LCMS: m/z 247.1 (M+H)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.